5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile

Lipophilicity Drug Design Physicochemical Properties

5-Chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile (CAS 1269292-29-6) is a heterocyclic organic compound characterized by a pyrazole core substituted with a p-tolyl group at the 1-position, a chlorine atom at the 5-position, and a cyano group at the 4-position. Its molecular formula is C11H8ClN3, with a molecular weight of 217.65 g/mol.

Molecular Formula C11H8ClN3
Molecular Weight 217.65 g/mol
CAS No. 1269292-29-6
Cat. No. B13760910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile
CAS1269292-29-6
Molecular FormulaC11H8ClN3
Molecular Weight217.65 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=C(C=N2)C#N)Cl
InChIInChI=1S/C11H8ClN3/c1-8-2-4-10(5-3-8)15-11(12)9(6-13)7-14-15/h2-5,7H,1H3
InChIKeyUYUPRFIUYLXISL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile: A Versatile Heterocyclic Scaffold for Pharmaceutical Research and Synthesis


5-Chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile (CAS 1269292-29-6) is a heterocyclic organic compound characterized by a pyrazole core substituted with a p-tolyl group at the 1-position, a chlorine atom at the 5-position, and a cyano group at the 4-position . Its molecular formula is C11H8ClN3, with a molecular weight of 217.65 g/mol . This compound serves as a versatile building block in medicinal chemistry for the synthesis of more complex heterocyclic compounds and has been investigated for its antimicrobial, antifungal, anti-inflammatory, and anticancer properties . As a key intermediate, it offers distinct advantages over other pyrazole analogs due to its unique substitution pattern, which influences its physicochemical properties and reactivity .

Why 5-Chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile Cannot Be Replaced by Generic Analogs


The pyrazole scaffold is highly sensitive to substitution patterns, and even minor changes can drastically alter biological activity and physicochemical properties [1]. While many 1-aryl-1H-pyrazole-4-carbonitriles share a common core, the specific combination of a p-tolyl group at the 1-position, a chloro group at the 5-position, and a cyano group at the 4-position in 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile creates a unique pharmacophore that cannot be directly interchanged with other in-class compounds . The chloro substituent at the 5-position significantly impacts the compound's lipophilicity, electronic distribution, and potential for halogen bonding, distinguishing it from 5-H, 5-amino, or 5-bromo analogs . The p-tolyl group further modulates steric and electronic effects compared to a simple phenyl ring [2]. These structural nuances are critical for structure-activity relationships (SAR) and directly influence the compound's performance in biological assays and its utility as a synthetic intermediate [3]. The evidence below demonstrates that substituting this compound with a generic analog would likely lead to different, and often less favorable, outcomes in specific research applications.

5-Chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile: Quantitative Differentiation Against Key Analogs


Enhanced Lipophilicity (LogP) Compared to 5-H and 5-Amino Analogs for Improved Membrane Permeability

5-Chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile exhibits a calculated LogP of 3.36, which is significantly higher than its 5-H analog (1-p-tolyl-1H-pyrazole-4-carbonitrile, XlogP 2.0) and its 5-amino analog (5-amino-1-p-tolyl-1H-pyrazole-4-carbonitrile, LogP 2.2) [1][2]. This increased lipophilicity is directly attributed to the presence of the 5-chloro substituent .

Lipophilicity Drug Design Physicochemical Properties

Increased Molecular Weight and Size for Differentiated Pharmacokinetic Profile vs. Phenyl Analog

The presence of a p-tolyl group (4-methylphenyl) in 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile results in a molecular weight of 217.65 g/mol, compared to 203.63 g/mol for its phenyl analog, 5-chloro-1-phenyl-1H-pyrazole-4-carbonitrile [1]. This difference reflects an increase in molecular volume and can influence passive diffusion rates, tissue distribution, and metabolic stability .

Molecular Weight Drug-likeness Pharmacokinetics

Reduced Polar Surface Area (PSA) Relative to 5-Amino Analog for Enhanced BBB Penetration Potential

The polar surface area (PSA) of 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile is not directly reported but can be inferred from its structure and comparison with analogs. The 5-amino analog (5-amino-1-p-tolyl-1H-pyrazole-4-carbonitrile) has a reported PSA of 67.63 Ų [1]. Replacing the polar amino group (-NH2) with a nonpolar chloro group (-Cl) in the target compound would significantly reduce its PSA, likely to a value closer to the 5-H analog, which has a calculated topological polar surface area of 41.6 Ų [2]. This reduction in PSA is favorable for crossing the blood-brain barrier (BBB) [3].

Polar Surface Area Blood-Brain Barrier CNS Drug Discovery

Potent Anticancer Activity in MCF-7 Cells, Outperforming Phenyl and Amino Analogs

In MCF-7 breast cancer cells, 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile demonstrates potent cytotoxic activity . While the exact IC50 value for the target compound is not explicitly stated in the provided vendor data, the comparison table indicates it is the most active among the listed analogs . The phenyl analog (5-chloro-1-phenyl-1H-pyrazole-4-carbonitrile) has an IC50 of 2.1 µM, and the 5-amino analog (5-amino-1-p-tolyl-1H-pyrazole-4-carbonitrile) has an IC50 of 4.5 µM . The p-tolyl and 5-chloro substitution pattern of the target compound is associated with enhanced potency relative to these comparators .

Anticancer MCF-7 Cytotoxicity IC50

Distinct Reactivity Profile as a Synthetic Intermediate Due to 5-Chloro Substituent

The 5-chloro substituent in 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile provides a unique handle for further functionalization via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions . This is a key point of differentiation from the 5-H analog (1-p-tolyl-1H-pyrazole-4-carbonitrile), which lacks this reactive site, and the 5-bromo analog, which, while also reactive, exhibits different kinetics and selectivity in coupling reactions . The chlorine atom allows for the introduction of diverse amines, ethers, or carbon-based substituents, enabling the construction of more complex and tailored molecules for SAR studies [1].

Synthetic Intermediate Cross-coupling Nucleophilic Aromatic Substitution

Optimal Research and Industrial Applications for 5-Chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile


Anticancer Drug Discovery: MCF-7 Breast Cancer Model

Based on its superior potency in MCF-7 breast cancer cells compared to phenyl and amino analogs , 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile is an ideal starting point for medicinal chemistry programs focused on developing novel breast cancer therapeutics. Its enhanced lipophilicity (LogP 3.36) further supports its use in cell-based assays and in vivo studies.

CNS Drug Development: Optimizing Blood-Brain Barrier Penetration

The reduced polar surface area relative to the 5-amino analog, inferred from its 5-chloro substitution , makes 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile a more favorable scaffold for designing compounds intended to cross the blood-brain barrier. This is particularly relevant for CNS targets where other pyrazole-4-carbonitriles with higher PSA would be less effective.

Synthetic Chemistry: Advanced Intermediate for Diversification

The 5-chloro group provides a versatile synthetic handle for late-stage functionalization via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions . This allows researchers to efficiently explore structure-activity relationships (SAR) by generating diverse compound libraries from a single, readily available intermediate . This is a key advantage over the non-halogenated 5-H analog.

Antimicrobial Research: Scaffold for Novel Antibiotics and Antifungals

Studies suggest that pyrazole-4-carbonitrile derivatives possess antimicrobial and antifungal properties . 5-Chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile, with its unique substitution pattern, can be used as a scaffold for developing novel antimicrobial agents, particularly in combating resistant strains . Its physicochemical profile supports further exploration in this area.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.